[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl](piperidin-1-yl)methanone
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Overview
Description
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the triazole ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticonvulsant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE can be compared with other similar compounds, such as:
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: This compound shares the triazole ring but differs in the substituents attached to the ring.
4-(4-Chlorophenyl)-4-hydroxypiperidine: This compound contains a piperidine ring and a chlorophenyl group but lacks the triazole ring. The uniqueness of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15ClN4O |
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Molecular Weight |
290.75 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H15ClN4O/c15-11-4-6-12(7-5-11)19-10-13(16-17-19)14(20)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |
InChI Key |
OTCHQAIBGVJAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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